molecular formula C16H16N2O2S B2757531 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide CAS No. 299950-80-4

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide

Cat. No.: B2757531
CAS No.: 299950-80-4
M. Wt: 300.38
InChI Key: HBZFDBXAIMFVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide includes a phenoxy group, a tolyl group, and a carbamothioyl group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)17-16(21)18-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZFDBXAIMFVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide typically involves the reaction of phenoxyacetic acid with m-tolyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .

Chemical Reactions Analysis

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PARP-1, leading to the induction of apoptosis in cancer cells. This inhibition disrupts the repair of DNA damage, ultimately resulting in cell death. The compound’s ability to induce apoptosis through both intrinsic and extrinsic pathways highlights its potential as an anti-cancer agent .

Comparison with Similar Compounds

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide can be compared with other phenoxyacetamide derivatives, such as:

Biological Activity

2-Phenoxy-N-(m-tolylcarbamothioyl)acetamide is a compound classified within the phenoxyacetamides, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide consists of a phenoxy group, a tolyl group, and a carbamothioyl moiety. This unique configuration contributes to its biological activities, particularly its interaction with specific enzymes and signaling pathways.

Structural Formula

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

The primary target of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is the NOTUM enzyme , which plays a crucial role in the Wnt signaling pathway. The compound inhibits NOTUM activity, thereby restoring Wnt signaling, which is vital for various cellular processes including proliferation and differentiation.

Biochemical Pathways Affected

  • Wnt Signaling Pathway : Restoration of this pathway is significant for developmental processes and cellular communication.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of PARP-1, a key player in DNA repair.

Anticancer Properties

Research has shown that 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide exhibits potent anticancer activity against liver cancer cells (HepG2). The compound induces cell death through apoptosis, as evidenced by increased caspase activation and mitochondrial membrane depolarization.

Cell Line IC50 (µM) Mechanism
HepG215.3Apoptosis via PARP-1 inhibition
MCF-712.8Mitochondrial depolarization

Enzyme Inhibition

The compound has also been noted for its inhibitory effects on various enzymes:

  • Caspases : Induction of apoptosis in cancer cells.
  • NOTUM : Restoration of Wnt signaling through enzyme inhibition.

Case Studies

  • Study on HepG2 Cells : In vitro studies demonstrated that treatment with 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide resulted in significant reductions in cell viability, with an IC50 value indicating strong cytotoxicity.
    • Findings : The compound was shown to activate apoptotic pathways, leading to cell death.
  • Mechanistic Insights from MCF-7 Studies : Further investigations revealed that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

To understand the efficacy and specificity of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide, it can be compared with other phenoxyacetamides:

Compound Name Target Activity Notable Effects
2-PhenoxyacetamideMonoamine oxidase inhibitionPotential antidepressant properties
2-(4-methoxyphenoxy)acetamideAnticancer activityInhibitory effects on tumor growth
2-(4-chlorophenoxy)acetamideAntimicrobial propertiesEffective against bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.